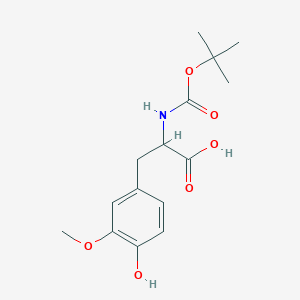

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

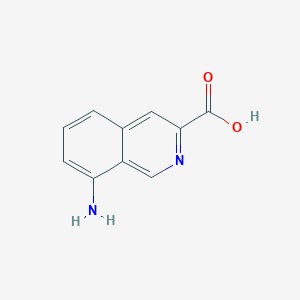

“2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C15H21NO6 . It’s used in the pharmaceutical industry as an intermediate .

Molecular Structure Analysis

The molecular weight of this compound is 311.33 . The SMILES representation of its structure is OC1=CC=C(C=C1OC)CC(C(O)=O)NC(OC©©C)=O .Scientific Research Applications

Enantioselective Synthesis

Research has explored the enantioselective synthesis of neuroexcitant analogs using derivatives similar to the compound . For instance, Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, a neuroexcitant analog, using enantiomerically pure glycine derivatives, which are structurally related to your compound of interest (Pajouhesh et al., 2000).

Organic Acid Analysis in Microorganisms

Rimbault et al. (1993) analyzed organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon. They identified various acids, including derivatives related to your compound (Rimbault et al., 1993).

Building Blocks for Polyamide Synthesis

Gómez et al. (2003) discussed the synthesis of chiral monomers from natural amino acids, where derivatives similar to the compound were used as building blocks for the synthesis of stereoregular polyamides (Gómez et al., 2003).

Structural Studies of Amino Acid Derivatives

Ravikumar et al. (2015) conducted structural studies on oxoindolyl α-hydroxy-β-amino acid derivatives, which are structurally related to your compound. They examined the diastereoselectivity of certain chemical reactions (Ravikumar et al., 2015).

Renin Inhibitory Peptides

Thaisrivongs et al. (1987) prepared derivatives related to your compound for use as synthetic intermediates in the preparation of enzyme inhibitors (Thaisrivongs et al., 1987).

Synthesis of Enantiomerically Pure β‐Amino Acids

Lakner et al. (2003) explored the synthesis of enantiomerically pure β-amino acids using derivatives related to the compound , highlighting its potential in stereoselective reactions (Lakner et al., 2003).

Asymmetric Synthesis of Amino Acids

Williams et al. (2003) reported on the asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, demonstrating the use of related compounds in stereoselective synthesis processes (Williams et al., 2003).

Synthesis of Aza-Morita–Baylis–Hillman Adducts

Martelli et al. (2011) synthesized enantiomerically pure aza-Morita–Baylis–Hillman adducts using a process that involves compounds similar to your compound of interest (Martelli et al., 2011).

Brominations of Cyclic Acetals

Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds, using processes involving derivatives similar to your compound (Zimmermann & Seebach, 1987).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Subudhi and Sahoo (2011) synthesized and evaluated the antioxidant, anti-inflammatory, and antiulcer activities of compounds structurally related to your compound of interest (Subudhi & Sahoo, 2011).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) reported on the N-tert-butoxycarbonylation of amines, showcasing the application of related compounds in the synthesis of protected amines (Heydari et al., 2007).

properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQDNEXWFJBUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2629871.png)

![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)

![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)

![(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B2629878.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)